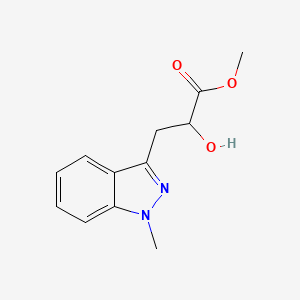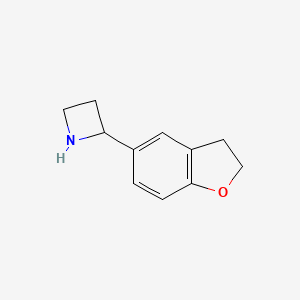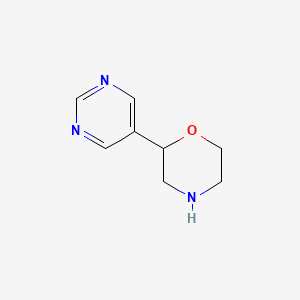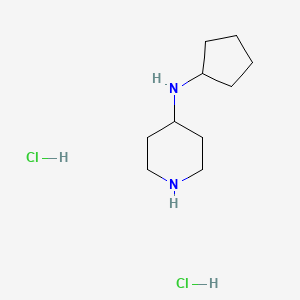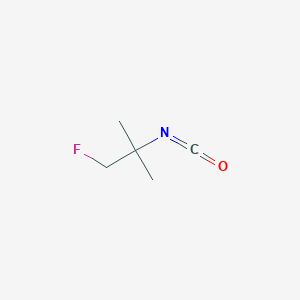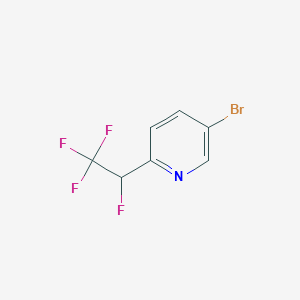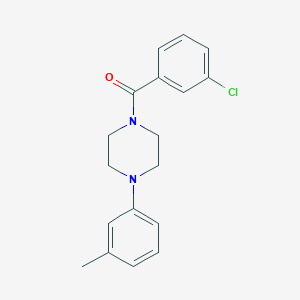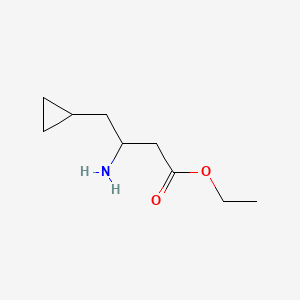
Ethyl 3-amino-4-cyclopropylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl cyanoacetate with cyclopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group replaces the cyano group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
Ethyl 3-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, alcohols, and thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted butanoate derivatives.
科学研究应用
Ethyl 3-amino-4-cyclopropylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
作用机制
The mechanism by which ethyl 3-amino-4-cyclopropylbutanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl group can also affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-cyclopropylbutanoate: Similar in structure but with the amino group at a different position.
Ethyl 3-amino-3-cyclopropylbutanoate: Another isomer with the amino group at the third carbon.
Cyclopropanebutanoic acid derivatives: Compounds with similar cyclopropyl and butanoic acid structures.
Uniqueness
Ethyl 3-amino-4-cyclopropylbutanoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl 3-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7-8H,2-6,10H2,1H3 |
InChI 键 |
DTMCAFUROBDFPV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(CC1CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


